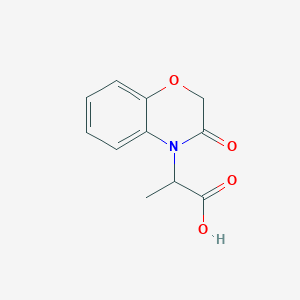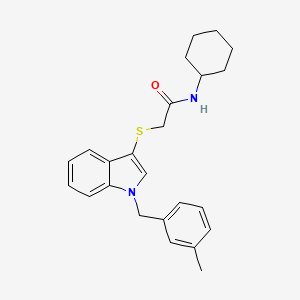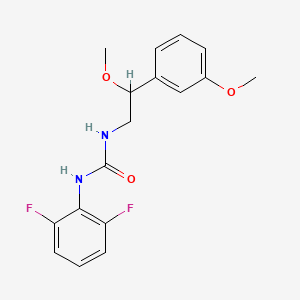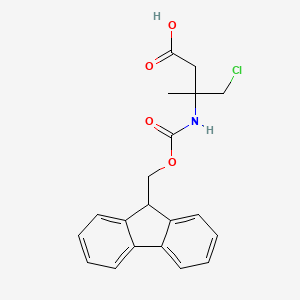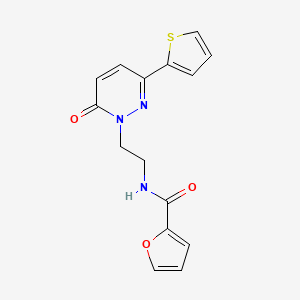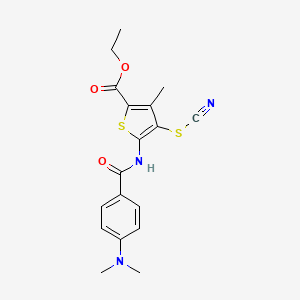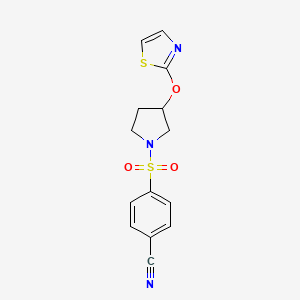
4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile" is a novel chemical entity that appears to be related to a class of compounds with potential biological activities. The related compounds have been synthesized and evaluated for various biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties. These compounds typically contain a thiazole moiety, which is known for its presence in biologically active molecules, and are often linked to a sulfonamide group, which is another common feature in medicinal chemistry due to its role in increasing solubility and bioavailability .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from different precursors. For instance, novel sulfonamides incorporating thiazole and other heterocyclic moieties have been synthesized starting with 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, which suggests a possible route for the synthesis of the compound . Another study describes a one-pot synthesis approach for thiazolo[5,4-b]pyridin-2-yl derivatives, which could be relevant for the synthesis of the target compound . These methods often involve the use of reagents like sulfonyl chlorides and amines, and the reactions are typically confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. X-ray crystallography has been used to determine the structure of a related compound, revealing insights into the molecular forces and interactions within the crystal lattice . The presence of a thiazole ring and its substitution pattern can significantly influence the binding mode of these compounds to biological targets, as seen in the structure-activity relationship studies of benzothiazolyl-thiophene sulfonamides .
Chemical Reactions Analysis
The chemical reactivity of related compounds is influenced by the functional groups present in the molecule. For example, the sulfonamide group can participate in condensation reactions, and the thiazole ring can undergo various transformations, such as alkylation or acylation, to yield new derivatives with potential biological activities . The reactivity of these compounds can be exploited to synthesize a wide array of heterocyclic compounds with diverse biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a sulfonamide group generally improves water solubility, which is crucial for biological applications. The introduction of substituents on the aromatic rings or heterocycles can modulate the lipophilicity and, consequently, the cell permeability of these molecules . The spectroscopic properties, including IR, NMR, and mass spectrometry data, provide valuable information for the characterization and purity assessment of these compounds .
科学的研究の応用
Heterocyclic Chemistry and Complex Compound Formation
Heterocyclic compounds containing thiazole and similar structures have been extensively studied for their versatile applications in chemistry and materials science. The preparation, properties, and complex formation of compounds containing thiazole structures, such as "4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile", indicate their potential in developing new materials with unique properties. These compounds exhibit a range of important properties, including spectroscopic characteristics, structural diversity, and biological activity, suggesting potential for further investigation and application in various fields (Boča, Jameson, & Linert, 2011).
Synthesis and Pharmaceutical Applications
The synthesis and analysis of pharmaceutical impurities in compounds related to proton pump inhibitors highlight the complex chemical processes involved in creating and refining drugs with structures similar to "4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile". Understanding these processes is crucial for developing new pharmaceuticals and ensuring their purity and efficacy (Saini et al., 2019).
Optical Sensors and Biological Significance
Compounds with heteroatoms, including thiazole derivatives, have shown significant utility as optical sensors and in various biological applications. Their ability to act as recognition units in the synthesis of optical sensors, alongside their biological and medicinal applications, underscores the broad utility of these compounds. The development of pyrimidine-based optical sensors and their applications from 2005 to 2020 exemplifies the ongoing research and potential uses of these compounds in both scientific and practical applications (Jindal & Kaur, 2021).
Functional Materials and Environmental Remediation
Research into quinazolines, pyrimidines, and related compounds for optoelectronic materials reveals the importance of heterocyclic compounds in developing new materials for technology applications. The integration of these compounds into π-extended conjugated systems for the creation of novel optoelectronic materials demonstrates the intersection of organic chemistry with materials science, offering pathways for innovative technological advancements (Lipunova et al., 2018).
将来の方向性
特性
IUPAC Name |
4-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c15-9-11-1-3-13(4-2-11)22(18,19)17-7-5-12(10-17)20-14-16-6-8-21-14/h1-4,6,8,12H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSPUQRRKSZJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(Thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)
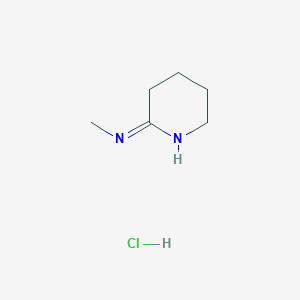
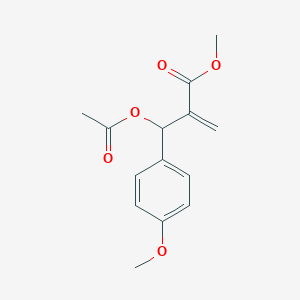
![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)
![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)

